molecular formula C7H4Cl2N2S B178785 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine CAS No. 147006-04-0

4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine

Cat. No. B178785
CAS RN: 147006-04-0
M. Wt: 219.09 g/mol
InChI Key: SEMYRGBWYGGIPZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H4Cl2N2S . It has a molecular weight of 219.09 . It is an orange solid at room temperature .


Synthesis Analysis

Thienopyrimidines, including 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine, can be synthesized from thiophene derivatives or from pyrimidine analogs . A specific synthesis method for a similar compound involved three steps: cyclization, chlorination, and nucleophilic substitution .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine is 1S/C7H4Cl2N2S/c8-3-5-10-4-1-2-12-6(4)7(9)11-5/h1-2H,3H2 . This indicates that the molecule contains seven carbon atoms, four hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one sulfur atom .


Physical And Chemical Properties Analysis

4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine is an orange solid at room temperature . The storage temperature is 0-5°C .

Scientific Research Applications

Synthesis of Pyrimidines

Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Researchers have developed various methods for synthesizing pyrimidines, including the use of 4-HO-TEMPO-facilitated [3 + 3] annulation with amidines and saturated ketones under Cu-catalysis . The presence of a chlorine atom at position 2 in 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides is crucial for their effectiveness .

Anti-Inflammatory Effects

Pyrimidines exhibit potent anti-inflammatory properties. Their inhibitory response targets key inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins . The carboxamide moiety at position 5 plays a crucial role in their anti-inflammatory effect .

Antibacterial and Antiviral Activities

Certain pyrimidines demonstrate antibacterial and antiviral effects. Researchers have explored their potential as agents against bacterial strains such as B. cereus, S. dysenteriae, and S. typhi, as well as fungal strains like M. phaseolina, F. equiseti, A. alternate, and C. corchori .

Kinase Inhibition for Anticancer Activity

Newly designed thiophene and thieno[2,3-d]pyrimidine derivatives have been investigated for their anticancer activity against kinase enzymes. These compounds show promise in activating autophagic and apoptotic cell death pathways in cancer cells .

Fluorescent Dyes and Biosensors

2-Chloropyrimidine has been used in the synthesis of novel fluorescent dyes, including bis(2-(pyrimidin-2-yl)ethoxy)alkanes and 4′-(1,1′-(5-(2-methoxyphenoxy)-[2,2′-bipyrimidine]-4,6-diyl)) dianiline. These compounds have potential applications as biosensors for protein assays .

Prospects for Novel Analog Synthesis

Detailed structure–activity relationship (SAR) analyses provide clues for synthesizing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity. Researchers continue to explore guidelines and suggestions for developing new pyrimidines as anti-inflammatory agents .

Future Directions

Thienopyrimidines, including 4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine, have been widely studied due to their structural relationship with purine bases and their easy synthetic access . They have shown a large range of biological activities, such as anticancer, antioxidant, and central nervous system protection . Some of them are still in clinical trials , indicating ongoing research and potential future developments in this field.

properties

IUPAC Name

4-chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c8-3-5-10-6(9)4-1-2-12-7(4)11-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMYRGBWYGGIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=NC(=N2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine

Synthesis routes and methods

Procedure details

1. 17.3 g of 2-aminothiophene-3-carbonitrile are dissolved in 150 ml of dioxan. 13.3 g of chloroacetonitrile are added thereto, the mixture is cooled to 2° C., hydrogen chloride is introduced for 7 h. and the mixture is subsequently stirred at room temperature for 15 h. The reaction mixture is evaporated in a vacuum. The residue is suspended in 500 ml of water and the crystals am filtered off. There are obtained 26.2 g of crude 4-chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine. Pure product of m.p. 66°-68° C. is obtained after recrystallization from hexane.
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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